9-Vinylanthracene
Description
Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules, which can be sourced from the incomplete combustion of organic materials or found in fossil fuels, are characterized by their delocalized π-electron systems. wikipedia.orgbohrium.com This feature is responsible for their unique optical and electronic properties, making them a cornerstone of modern chemical research. rsc.org
In recent years, PAHs have emerged as crucial components in the development of advanced materials. rsc.org Their applications span a wide range, from organic semiconductors in optoelectronics to building blocks for complex supramolecular structures. bohrium.comrsc.org Scientists are particularly interested in modifying the structure of PAHs by introducing various functional groups to fine-tune their properties for specific applications. rsc.org This has led to the synthesis of a vast library of PAH derivatives with tailored electronic and photophysical characteristics.
Significance of the Vinyl Group in Anthracene (B1667546) Derivatives
The introduction of a vinyl group (–CH=CH2) to the anthracene core at the 9-position significantly influences the molecule's properties and reactivity. This substituent alters the electronic structure of the anthracene moiety, affecting its absorption and emission spectra. researchgate.net Specifically, the vinyl group can extend the π-conjugation of the aromatic system, leading to changes in the molecule's photophysical behavior. nsf.gov
Furthermore, the vinyl group serves as a reactive site for polymerization reactions. solubilityofthings.comontosight.ai This allows 9-vinylanthracene to act as a monomer, a building block for creating polymers with anthracene units incorporated into their structure. researchgate.net The ability to form polymers opens up a vast array of possibilities for designing materials with specific optical and electronic properties derived from the embedded anthracene groups. The steric hindrance between the anthracene system and the vinyl group can influence the rate of polymerization. researchgate.net
Overview of this compound's Role in Emerging Technologies
The unique combination of properties endowed by the anthracene core and the vinyl substituent makes this compound a valuable compound in several emerging technologies. Its luminescent properties are of particular interest for applications in organic light-emitting diodes (OLEDs). solubilityofthings.comontosight.ai The ability of this compound and its derivatives to emit light efficiently makes them promising candidates for the development of new and improved display and lighting technologies. researchgate.net
In the field of sensor technology, the fluorescence of this compound can be harnessed for the detection of various analytes. For instance, the quenching of its fluorescence has been demonstrated as a method for sensing chlorine. spiedigitallibrary.org Moreover, this compound can be incorporated into polymer microparticles to create chemical sensors for detecting metal ions and other molecules. unh.edu The compound is also utilized in the synthesis of fluorescent probes for recognizing explosives. scispace.com
Furthermore, the ability of this compound to undergo polymerization is being explored for the creation of novel polymeric materials. solubilityofthings.com These materials, which contain the photoactive anthracene unit, have potential applications in various fields, including photophysics and materials science. researchgate.netrsc.org The cationic polymerization of this compound can be initiated electrochemically, offering a controlled method for polymer synthesis. osti.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ | chemdad.comavantorsciences.com |
| Molecular Weight | 204.27 g/mol | chemdad.comsigmaaldrich.com |
| Appearance | Yellow to green crystalline solid | guidechem.comchemdad.com |
| Melting Point | 61-65 °C | chemdad.comsigmaaldrich.com |
| Boiling Point | 61-66 °C/10 mmHg | chemdad.com |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, toluene (B28343), and diethyl ether. | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOYZCQQQFAGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29659-51-6 | |
| Record name | Anthracene, 9-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |
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DSSTOX Substance ID |
DTXSID30179197 | |
| Record name | 9-Vinylanthracene | |
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Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-68-0 | |
| Record name | 9-Vinylanthracene | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Vinylanthracene | |
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| Record name | Anthracene, 9-ethenyl- | |
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| Record name | 9-Vinylanthracene | |
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| Record name | 9-vinylanthracene | |
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| Record name | 9-VINYLANTHRACENE | |
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Synthetic Methodologies and Reaction Pathways of 9 Vinylanthracene
Synthetic Routes for 9-Vinylanthracene
The Mizoroki-Heck reaction is a powerful and widely utilized method for the synthesis of this compound and its derivatives. This reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. nih.gov For the synthesis of this compound, 9-bromoanthracene (B49045) is a common starting material, which is coupled with a vinylating agent.
The core of this methodology involves the palladium(0)-catalyzed reaction between 9-bromoanthracene and a vinyl source. nih.govnih.gov Various vinylating agents can be employed, including styrene (B11656), vinylpyridines, and vinylboronic acid equivalents. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the synthesis of (E)-9-styrylanthracene has been accomplished using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and potassium phosphate (B84403) (K₃PO₄) in dimethylacetamide (DMA) without a phosphine (B1218219) ligand. nih.gov Another common system employs Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) as a ligand and potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF). nih.gov
| Starting Material | Vinylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 9-Bromoanthracene | Styrene | Pd(OAc)₂ | None | K₃PO₄ | DMA | 110 | nih.gov |
| 9-Bromoanthracene | 4-Vinylpyridine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | nih.gov |
The decarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acid and its analogues, is a known method for the formation of vinylarenes (styrenes). rsc.orgtandfonline.comtandfonline.com This transformation involves the removal of a carboxyl group, releasing carbon dioxide and generating a carbon-carbon double bond. The reaction can be promoted thermally or through catalysis. tandfonline.comtandfonline.com
In principle, this compound could be synthesized via the decarboxylation of β-(9-anthracene)-acrylic acid. This substrate is structurally analogous to cinnamic acid. The mechanism for such a reaction typically involves the loss of CO₂ to form a vinyl carbanion or a related intermediate, which is then protonated to yield the final vinylarene product. nih.gov Catalytic systems, for example those based on ruthenium, have been shown to be effective for the decarboxylation of cinnamic acids, suggesting a potential route for the synthesis of this compound. tandfonline.comtandfonline.com
Organometallic reagents, particularly Grignard reagents, are fundamental tools for the formation of carbon-carbon bonds. acs.orgbyjus.comslideshare.net The synthesis of this compound can be envisioned through the reaction of an anthracene-derived organometallic species with a vinylating agent.
A plausible route involves the preparation of 9-anthracenylmagnesium bromide, a Grignard reagent, from the reaction of 9-bromoanthracene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemistry-online.com This organometallic intermediate can then act as a nucleophile, reacting with a vinyl electrophile such as vinyl bromide. orgsyn.org This cross-coupling reaction, often catalyzed by transition metals like iron(III) acetylacetonate, would result in the formation of this compound. acs.org This approach leverages the well-established reactivity of Grignard reagents to directly install the vinyl group onto the anthracene (B1667546) core. byjus.comslideshare.net
A versatile, multi-step synthesis of this compound can be designed starting from anthrone (B1665570). This pathway involves the conversion of anthrone to an anthracene derivative that can be further elaborated to the final product. A key intermediate in this sequence is 9-anthraldehyde (B167246).
The synthesis can proceed via the following steps:
Conversion of Anthrone to Anthracene: Anthrone can be reduced to anthracene.
Formylation of Anthracene: Anthracene can be converted to 9-anthraldehyde via the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent like N-methylformanilide and phosphorus oxychloride in a solvent such as o-dichlorobenzene. orgsyn.orgwikipedia.org
Formation of the Vinyl Group: 9-anthraldehyde can then be converted to this compound. A common and effective method for this step is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction forms the carbon-carbon double bond with high reliability.
This sequence provides a logical and well-precedented pathway from a readily available precursor to the desired vinylanthracene product.
Mechanism and Stereoselectivity in this compound Synthesis
A significant advantage of the Heck reaction in synthesizing this compound derivatives is its inherent stereoselectivity. The reaction typically yields the trans (or E) isomer as the major product. nih.gov This stereochemical outcome is a direct consequence of the reaction mechanism.
The catalytic cycle of the Heck reaction involves several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 9-bromoanthracene) to form a Pd(II)-aryl complex.
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond. In this step, the aryl group and the palladium atom add across the same face of the double bond.
β-Hydride Elimination: For the reaction to proceed to the final product, a β-hydride elimination must occur. This step requires a hydrogen atom on the carbon adjacent to the palladium-bearing carbon, and it must be in a syn-coplanar arrangement with the palladium atom. Rotation around the newly formed C-C single bond occurs to achieve this conformation.
Reductive Elimination: The resulting palladium-hydride species then undergoes reductive elimination to regenerate the Pd(0) catalyst and release the product alkene and H-X, which is neutralized by the base.
The preference for the trans product arises from the steric interactions during the migratory insertion and the requirement for a syn-β-hydride elimination. The transition state leading to the trans isomer is generally lower in energy due to reduced steric hindrance between the bulky anthracene group and the substituents on the alkene.
Table of Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 9-Ethenylanthracene | C₁₆H₁₂ | 2444-68-0 |
| Palladium(II) acetate | Pd(OAc)₂ | C₄H₆O₄Pd | 3375-31-3 |
| β-(9-anthracene)-acrylic acid | 3-(Anthracen-9-yl)acrylic acid | C₁₇H₁₂O₂ | 30119-03-2 |
| Grignard Reagents | Organomagnesium halides | R-Mg-X | N/A |
| Anthrone | (10H)-Anthracen-9-one | C₁₄H₁₀O | 90-44-8 |
| 9-Bromoanthracene | - | C₁₄H₉Br | 1564-64-3 |
| Triphenylphosphine | PPh₃ | C₁₈H₁₅P | 603-35-0 |
| Potassium phosphate | K₃PO₄ | K₃PO₄ | 7778-53-2 |
| Dimethylacetamide | DMA | C₄H₉NO | 127-19-5 |
| Dimethylformamide | DMF | C₃H₇NO | 68-12-2 |
| 9-Anthraldehyde | Anthracene-9-carbaldehyde | C₁₅H₁₀O | 642-31-9 |
| N-methylformanilide | - | C₈H₉NO | 93-61-8 |
| Phosphorus oxychloride | POCl₃ | Cl₃OP | 10025-87-3 |
| Methylenetriphenylphosphorane | Wittig reagent | C₁₉H₁₇P | 3487-44-3 |
| 9-anthracenylmagnesium bromide | - | C₁₄H₉BrMg | N/A |
| Vinyl bromide | Bromoethene | C₂H₃Br | 593-60-2 |
| Anthracene | - | C₁₄H₁₀ | 120-12-7 |
Influence of Catalysts and Reaction Conditions on Product Yield and Purity
The successful synthesis of this compound hinges on the careful selection of catalysts and optimization of reaction conditions, which significantly dictate the final product's yield and purity. Various synthetic routes have been developed, with the Wittig and Heck reactions being prominent examples.
In the Wittig reaction , 9-anthraldehyde is treated with a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a base. udel.eduwpmucdn.com The choice of base and solvent is critical. For instance, the use of a strong base like sodium hydroxide (B78521) in a solvent such as N,N-dimethylformamide (DMF) facilitates the in situ formation of the ylide. researchgate.net The reaction's progress can be monitored by color changes, often transitioning from a yellowish hue to a reddish-orange. udel.edu Modifications to this procedure, such as using milder bases and alternative solvents, have been explored to enhance the reaction's green aspects. researchgate.net Ultimately, the product can be precipitated and purified, with the stereochemistry of the resulting alkene being influenced by the nature of the phosphonium reagent. udel.eduwpmucdn.com
The Heck reaction provides another versatile method for synthesizing this compound and its derivatives. nih.govmdpi.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide, such as 9-bromoanthracene, with an alkene. nih.govorganic-chemistry.org The catalyst system, often consisting of a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, is crucial for the reaction's efficiency. nih.govmdpi.com However, ligand-free Heck reaction strategies have also been successfully employed. nih.gov The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and a high-boiling polar solvent like DMF or dimethylacetamide (DMA) are also key parameters. nih.gov Reaction temperatures are typically elevated, often around 110-140°C, and can be achieved using conventional heating or microwave irradiation to shorten reaction times. nih.govnih.gov The Heck reaction is known for its high chemoselectivity and often proceeds with excellent trans selectivity. organic-chemistry.org
Table 1: Influence of Catalysts and Reaction Conditions on this compound Synthesis
| Synthetic Method | Key Reagents & Catalysts | Reaction Conditions | Impact on Yield and Purity |
| Wittig Reaction | 9-anthraldehyde, benzyltriphenylphosphonium (B107652) chloride, sodium hydroxide | N,N-dimethylformamide (DMF) solvent | Efficient formation of the carbon-carbon double bond with stereoselectivity. udel.eduwpmucdn.com |
| Heck Reaction | 9-bromoanthracene, styrene (or other vinyl source), Pd(OAc)₂, K₃PO₄ | Dimethylacetamide (DMA), 110°C | Enables stereo-selective synthesis of optically pure isomers. nih.gov |
| Heck Reaction | Aryl bromide, alkene, Pd EnCat®40, Et₄NCl, AcONa | Ethanol, 140°C, microwave irradiation | Greener protocol with shorter reaction times. nih.gov |
Chemical Reactivity of this compound
Cycloaddition Reactions (e.g., Diels-Alder Reactions)
The anthracene core of this compound is a well-established diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netresearchgate.netnih.gov These reactions typically occur at the 9 and 10 positions of the anthracene ring, leading to a temporary loss of aromaticity in the central ring to form a more stable bicyclic adduct. nih.govmnstate.edu The reactivity of the anthracene moiety is influenced by the electronic nature of the substituents at the 9 and 10 positions. csp.edu The presence of the vinyl group at the 9-position can affect the reaction's kinetics and regioselectivity. csp.edu A variety of dienophiles, including maleic anhydride (B1165640) and N-substituted maleimides, can react with 9-substituted anthracenes. mnstate.eduorientjchem.org The Diels-Alder reaction is often thermally reversible, and the equilibrium can be influenced by temperature. researchgate.net
Role as a Dienophile in [4+2] Cycloaddition Reactions
While the anthracene moiety of this compound predominantly acts as the diene in Diels-Alder reactions, the vinyl group itself possesses the structural requirements to function as a dienophile. In the presence of a highly reactive diene, the vinyl group of this compound can participate in a [4+2] cycloaddition. This reactivity pathway is generally less favored compared to the reaction at the anthracene core due to the aromatic stabilization of the anthracene ring system. mnstate.edu However, under specific conditions and with appropriately chosen reaction partners, the vinyl group can serve as the 2π-electron component in a Diels-Alder reaction.
Hydrosilylation Reactions for Surface Functionalization
The vinyl group of this compound is amenable to hydrosilylation, a reaction that involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. mdpi.com This reaction is most commonly and effectively catalyzed by platinum-based catalysts, such as Karstedt's catalyst. mdpi.comqualitas1998.net The process results in the formation of a stable silicon-carbon bond, effectively tethering the anthracene moiety to a silicon-containing molecule or surface. google.com This method is particularly valuable for the surface functionalization of materials like silicones (e.g., poly(dimethylsiloxane) or PDMS), where excess Si-H groups on the surface can react with the vinyl group of this compound. google.com The hydrosilylation of this compound can be used to modify the surface properties of materials, for instance, by attaching chromophoric anthracene units. google.com The efficiency and outcome of the hydrosilylation reaction are dependent on the specific platinum catalyst used, with research exploring both homogeneous and heterogeneous catalyst systems to improve activity, selectivity, and recyclability. rsc.org
Table 2: Chemical Reactivity of this compound
| Reaction Type | Role of this compound | Typical Reactant | Product Type |
| Diels-Alder Reaction | Diene (anthracene core) | Maleic anhydride | [4+2] cycloadduct |
| Diels-Alder Reaction | Dienophile (vinyl group) | Highly reactive diene | Substituted cyclohexene |
| Hydrosilylation | Alkene (vinyl group) | Hydrosilane (R₃SiH) | Alkylsilane |
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy
Vibrational spectroscopy is a key tool for probing the molecular structure of 9-vinylanthracene, revealing information about its chemical bonds and functional groups.
Infrared (IR) Absorption Spectroscopy Studies
Infrared (IR) absorption spectroscopy is a fundamental technique used to identify the vibrational modes of this compound. The IR absorption spectra of this compound have been measured in various states, including in argon matrices at low temperatures (12 K) and in Cesium Iodide (CsI) and polyethylene (B3416737) pellets at room temperature. arxiv.orgresearchgate.net These studies, supported by density functional theory (DFT) simulations, provide a detailed analysis of the molecule's vibrational behavior. arxiv.orgresearchgate.net For instance, when functionalized onto ruthenium nanoparticles, the aromatic vibrational stretches of this compound show noticeable red-shifts in the FTIR spectra compared to the monomeric form. nih.govresearchgate.net This shift suggests a decrease in the bonding order of the aromatic moieties due to extended conjugation with the nanoparticle surface. nih.govresearchgate.net
| Sample State | Key Findings | Reference |
| Argon Matrix (12 K) | Detailed vibrational spectra measured for analysis. | arxiv.orgresearchgate.net |
| CsI & Polyethylene Pellets (Room Temp) | Room temperature vibrational modes identified. | arxiv.orgresearchgate.net |
| Functionalized on Ru Nanoparticles | Red-shift of aromatic vibrational stretches observed. | nih.govresearchgate.net |
Surface-Enhanced Raman Scattering (SERS) Spectroscopy
Surface-Enhanced Raman Scattering (SERS) has been employed to study the electronic properties of derivatives of this compound, such as 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA). researchgate.netresearchgate.netrsc.org In these experiments, the SERS spectra are recorded in an electrochemical cell with a silver electrode. researchgate.netresearchgate.netrsc.org The findings indicate that the interaction between the adsorbate and the metal surface occurs through the nitrogen atom of the pyridyl group. researchgate.netresearchgate.netrsc.org Theoretical analysis using resonance Raman vibronic theory and DFT calculations supports these experimental observations. researchgate.netresearchgate.netrsc.org This technique is particularly useful for understanding charge transfer properties, revealing that while charge transfer excited states of BP4VA are not optically active, they can be populated through internal conversion from an excited state localized on the anthracene (B1667546) framework. researchgate.netrsc.org
Analysis of Aromatic Vibrational Stretches and Red-shifts
The analysis of aromatic vibrational stretches in this compound and its derivatives provides insight into electronic conjugation effects. When this compound is attached to ruthenium nanoparticles, Fourier-transform infrared (FTIR) measurements show significant red-shifts of these stretches. nih.govresearchgate.net This phenomenon is attributed to the extended conjugation between the anthracene groups bound to the nanoparticle, which leads to a decrease in the bonding order of the aromatic rings. nih.govresearchgate.net Similar red-shifts in the aromatic ring =C-H vibrational stretch have been observed in other systems, such as vinylanthracene functionalized ruthenium nanoparticles, further supporting the concept of intraparticle charge delocalization through the metal-ligand interface. nsf.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of this compound, providing detailed information about the hydrogen and carbon atomic nuclei.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is crucial for elucidating the structure of this compound and its derivatives. nih.gov For example, in the synthesis of carbene-stabilized ruthenium nanoparticles functionalized with anthryl groups via olefin metathesis with this compound, ¹H NMR was used to estimate the surface concentration of the anthryl moieties to be approximately 19.7%. nih.gov The chemical shifts observed in the ¹H NMR spectrum provide definitive information about the connectivity and chemical environment of the protons in the molecule. orientjchem.org
| Derivative/System | Key ¹H NMR Findings | Reference |
| Anthracene-functionalized Ru Nanoparticles | Estimated surface concentration of anthryl moieties (19.7%). | nih.gov |
| Cyclo-addition products | Confirmed the absence of methoxy (B1213986) protons and presence of alkyl protons. | orientjchem.org |
| 9-styrylanthracene-derived fluorophores | Characterized the core structures of the synthesized dyes. | nih.gov |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of this compound and its derivatives. nih.gov The chemical shifts in the ¹³C NMR spectrum correspond to the different carbon environments within the molecule, allowing for a complete analysis of the carbon framework. chemicalbook.comchemguide.co.uk For instance, in the study of cyclo-adducts of anthracene derivatives, the presence of carbonyl groups was confirmed by characteristic resonances in the ¹³C NMR spectra. orientjchem.org This technique is essential for confirming the structures of newly synthesized compounds containing the this compound moiety. researchgate.netnih.gov
| Compound/Derivative | Key ¹³C NMR Findings | Reference |
| This compound | Provides a detailed spectrum of the carbon framework. | chemicalbook.com |
| Cyclo-addition products of anthracene | Showed resonances for two cyclopentanone (B42830) carbonyl groups. | orientjchem.org |
| 9-styrylanthracene-derived fluorophores | Used for the characterization of synthesized dyes. | nih.gov |
Mass Spectrometry
Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information regarding its molecular weight and its interactions in the formation of larger molecular assemblies. Specific ionization methods and mass analyzers are employed to investigate distinct aspects of its chemical nature.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the confirmation of the molecular weight of polar and high-molecular-weight compounds. While this compound itself is a nonpolar polycyclic aromatic hydrocarbon (PAH), ESI-MS can be utilized for its analysis, often through the formation of protonated molecules. fao.org In positive mode ESI-MS, analytes are typically observed as protonated species, [M+H]⁺. fao.org
The molecular formula for this compound is C₁₆H₁₂, which corresponds to a monoisotopic mass of 204.0939 Da. nih.gov When subjected to ESI-MS analysis, the compound is expected to be detected at a mass-to-charge ratio (m/z) corresponding to its protonated form. For derivatives of this compound, ESI-MS has been successfully used to confirm their structure by identifying the molecular ion peak. For instance, in the analysis of (E)-4-(2-(anthracen-9-yl)vinyl)pyridine, a derivative of this compound, the expected monoisotopic mass was calculated and confirmed by the observed m/z value in the ESI-MS spectrum. mdpi.com This demonstrates the utility of ESI-MS in verifying the molecular integrity of compounds containing the this compound moiety.
The table below illustrates the expected m/z value for this compound in positive mode ESI-MS.
| Compound Name | Molecular Formula | Exact Mass (Da) | Ionization Mode | Observed Ion | Expected m/z |
| This compound | C₁₆H₁₂ | 204.0939 | ESI (+) | [M+H]⁺ | 205.1017 |
Time-of-Flight Mass Spectrometry (TOF-MS) is an advanced analytical technique that measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a field-free region. This method is particularly valuable in studying the formation and composition of molecular clusters. Research has employed TOF-MS, often coupled with a quadrupole ion trap, to investigate the gas-phase clustering of this compound with other large molecules, such as fullerenes and other polycyclic aromatic hydrocarbons (PAHs).
In these studies, cluster cations are formed through gas-phase condensation via molecular-ion reactions. For example, experiments have shown the formation of cluster cations involving this compound and dicoronylene (C₄₈H₂₀). The resulting mass spectra from TOF-MS analysis reveal the presence of newly formed, larger cluster cations. These clusters can be irradiated with a laser, and the subsequent fragmentation process can also be monitored by TOF-MS, providing insights into the stability and bonding within the clusters.
One study detailed the formation of fullerene/9-vinylanthracene cluster cations. In the absence of laser irradiation, a series of these cluster cations were observed. The reaction involves the addition of neutral this compound molecules to fullerene cations (such as C₅₆⁺, C₅₈⁺, and C₆₀⁺), leading to the formation of a series of larger derivative molecules.
The following table presents examples of cluster cations containing this compound that have been identified using TOF-MS.
| Precursor Cation | Adducted Molecule | Resulting Cluster Cation | Observed m/z |
| Dicoronylene (DDC)⁺ | This compound | [C₁₆H₁₂DDC]⁺ | 799 |
| [C₁₆H₁₂DDC]⁺ | This compound | [(C₁₆H₁₂)₂DDC]⁺ | 1002 |
Computational Chemistry and Theoretical Studies of 9 Vinylanthracene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been extensively applied to 9-vinylanthracene and its derivatives to understand their properties at a molecular level.
DFT calculations have been instrumental in elucidating the relationship between the molecular structure of this compound derivatives and their photophysical and electronic properties. mdpi.comresearchgate.netnih.gov Studies on various derivatives reveal that π-conjugation is a key determinant of their properties, which is in turn governed by two competing factors: the coplanarity of styryl substituents and the electronic communication through the anthracene (B1667546) core. rsc.orgrsc.org
For instance, in a series of isomeric distyrylanthracenes, the 2,6-substituted isomer (2,6-DPSAnt) exhibits the highest degree of co-planarity, while the 9,10-substituted isomer (9,10-DPSAnt) shows the strongest electronic communication through the anthracene core. rsc.org However, the charge-transport properties are primarily dictated by the solid-state packing, which is more efficient for the linear 2,6-DPSAnt derivative. rsc.orgrsc.org DFT calculations of this compound-based fluorogens have shown that steric hindrance can cause the anthracene ring to twist out of the central C=C bond plane. nih.gov This twisting weakens the conjugation, which can enable non-radiative decay pathways through intramolecular motion. nih.gov Furthermore, the introduction of different substituent groups can significantly alter these relationships, improving properties like electron and hole injection capabilities and air oxidation stability in derivatives. researchgate.netrsc.org
A fundamental application of DFT is the optimization of molecular geometries to find the most stable conformation and the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgpkusz.edu.cn For this compound derivatives, calculations are often performed using the B3LYP functional with basis sets like 6-31G or 6-31G(d). rsc.orgrsc.orgnih.gov
These calculations provide insights into the spatial distribution of HOMO and LUMO electron densities. In some derivatives, both the HOMO and LUMO are primarily located on the vinylanthracene moiety, suggesting that intramolecular charge transfer (ICT) is unlikely. nih.gov In other derivatives, particularly those with electron-withdrawing groups like pyridine (B92270) or pyridinium (B92312), the HOMO resides on the vinylanthracene unit (donor) while the LUMO is located on the acceptor unit. nih.gov This spatial separation of the frontier orbitals indicates a feasible ICT process and a strong "push-pull" electronic effect. nih.gov
The energy difference between the HOMO and LUMO levels, known as the band gap, is a crucial parameter that correlates with the absorption spectra of the molecules. nih.gov DFT calculations have shown good consistency between the calculated band gaps and the experimentally observed absorption maxima for various this compound derivatives. nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for this compound Derivatives Calculations performed using DFT at the B3LYP/6-31G level.
| Dye/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Dye 1 | -5.25 | -2.02 | 3.23 | nih.gov |
| Dye 2 | -5.31 | -2.10 | 3.21 | nih.gov |
| Dye 3 | -5.02 | -2.57 | 2.45 | nih.gov |
| 2,6-DPSAnt | -5.11 | -2.11 | 3.00 | rsc.org |
| 1,5-DPSAnt | -5.09 | -2.04 | 3.05 | rsc.org |
| 9,10-DPSAnt | -5.02 | -2.06 | 2.96 | rsc.org |
DFT calculations are a reliable tool for predicting the vibrational spectra of molecules, which can be compared with experimental infrared (IR) spectroscopy data to validate both the theoretical model and the experimental assignments. A detailed study on 2- and this compound involved measuring their IR absorption spectra in argon matrices at low temperatures and in CsI and polyethylene (B3416737) pellets. researchgate.netarxiv.org
These experimental spectra were then analyzed with the support of DFT simulations. researchgate.netarxiv.org The study computed theoretical IR spectra using the B3LYP functional paired with eight different basis sets (including 4-31G, 6-31G, 6-31G(d), and 6-311G). researchgate.netarxiv.org By comparing the theoretical spectra with the laboratory data, the most suitable computational models were identified. arxiv.org It was concluded that for neutral vinyl-substituted PAHs like this compound, the 6-31G basis set provides an optimal balance of accuracy and efficiency. researchgate.netarxiv.org However, in cases where steric interactions are significant (as with the vinyl group at the 9-position), the inclusion of d-type polarization functions, as in the 6-31G(d) basis set, is recommended for a more accurate prediction. researchgate.netarxiv.org
The performance of organic electronic devices relies heavily on the charge transport characteristics of the semiconductor material. DFT calculations are employed to investigate these properties in derivatives of this compound by analyzing molecular packing in the solid state and calculating key parameters like reorganization energy and charge transfer integrals. rsc.orgrsc.orgrsc.org
The charge transport properties are profoundly influenced by how molecules arrange themselves in a crystal. rsc.org Different substitution patterns on the anthracene core can lead to vastly different packing motifs (e.g., "herringbone" vs. column-stacked), which in turn affects the electronic communication between adjacent molecules. rsc.orgresearchgate.net For instance, studies on isomeric distyrylanthracenes showed that the solid-state packing is more efficient for the linear 2,6-DPSAnt derivative, leading to higher field-effect mobility compared to the 9,10-DPSAnt isomer, which exhibited unfavorable packing and no transistor properties. rsc.orgrsc.org
DFT calculations of dimeric interactions within the crystal structure show that the orbital splitting, a measure of electronic coupling, varies significantly between isomers. rsc.org A multi-scale simulation approach, combining DFT with molecular dynamics, has been used to systematically investigate how aryl substituents at the 2,6-position affect charge transport. rsc.org These studies indicate that increasing the size of the aryl substituent can enhance electron and hole injection and improve stability. researchgate.netrsc.org
Table 2: Charge Transport Properties of Isomeric Distyrylanthracene Derivatives
| Derivative | Field-Effect Mobility (cm²/V·s) | Crystal Packing Efficiency | Primary Control Factor | Reference |
| 2,6-DPSAnt | up to 0.75 | More efficient | Solid-state packing | rsc.org |
| 1,5-DPSAnt | up to 0.15 | Favorable thin-film morphology | Thin-film morphology | rsc.org |
| 9,10-DPSAnt | None observed | Unfavorable | Molecular packing | rsc.org |
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods are used to explore more complex phenomena, such as the reactivity and evolutionary behavior of molecules in specific environments.
Quantum chemical calculations have been used to study how functional groups, such as the vinyl group in this compound, affect the formation and photochemical evolution of large, covalently bonded polycyclic aromatic hydrocarbon (PAH) clusters. aanda.orgaanda.org In one study, the interactions between this compound and dicoronylene (a large PAH) were investigated in the gas phase. aanda.orgaanda.org
The experiments, combined with quantum chemical calculations, demonstrated that large functional PAH cluster cations can form through gas-phase condensation. aanda.orgaanda.org The calculations were crucial for investigating the structure of these newly formed clusters, their bond energies, and their photodissociation pathways under laser irradiation. aanda.orgaanda.org The results provide insight into the effect of the vinyl functional group on the molecular growth routes and evolutionary behavior of these large clusters, which is relevant to understanding the formation of nanometer-sized grains in the interstellar medium. aanda.orgaanda.org The study highlighted the complex dissociation processes that occur upon irradiation, including the loss of the vinyl unit. aanda.orgaanda.org
Determination of Bond Energies and Photodissociation Energies
Computational studies have been employed to investigate the bond energies and photodissociation pathways of this compound and related functionalized polycyclic aromatic hydrocarbon (PAH) clusters. Quantum chemistry calculations have been utilized to determine the bond energies and photodissociation energies for various reaction pathways. acs.org
In studies of clusters involving this compound and fullerenes, the dissociation energy of H loss is generally around 2.0 eV, while the loss of the -CHCH₂ (vinyl) group is approximately 1.7 eV. researchgate.net These calculated values are noted to be smaller than the calculated bond energy between this compound and fullerene, which is about 3.0 eV. researchgate.net This suggests that in the photodissociation process, transition states and dynamical processes may play a significant role. researchgate.net
Further theoretical investigations into the photodissociation mechanism of cyanogen (B1215507) azide (B81097) (N₃CN) provide a comparative context. Using multi-reference state methods, the optimized structures and energies of minima, transition states, and intersection points on the potential energy surfaces were explored. pku.edu.cn Such detailed computational approaches are crucial for understanding the complex dissociation dynamics observed in molecules like this compound.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods have been effectively used to study complex systems involving this compound derivatives. These methods combine the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the surrounding environment.
One notable application of QM/MM is in the investigation of charge transport properties of crystalline polymorphs of 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (BP2VA). rsc.orgrsc.orgresearchgate.net In this research, Density Functional Theory (DFT) based on Marcus theory, along with QM/MM methods, was used to explore how polymorphism affects charge transport. rsc.orgrsc.orgresearchgate.net The study calculated and analyzed the reorganization energy, transfer integral, and charge carrier mobilities of three different crystalline polymorphs (α, β, and γ). rsc.org
The results indicated that the reorganization energy is dependent on intermolecular interactions, as revealed by comparing individual molecules in the gas phase with molecules embedded in a steric environment. rsc.org This highlights the importance of considering the molecular packing and non-covalent interactions, which are effectively handled by the MM part of the QM/MM calculations, in determining the electronic properties of molecular crystals. rsc.org
Molecular Dynamics Simulations
Conformational Analysis and Torsional Rearrangements
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules like this compound. These simulations provide insights into the torsional rearrangements and flexibility of the vinyl group relative to the anthracene ring system.
Experimental studies using phase fluorometry have investigated the torsional rearrangements of aryl-substituted anthracenes, including this compound, in viscous solvents. nih.gov These studies revealed that at intermediate viscosities, the fluorescence phase angles show a wavelength dependence that corresponds to the structured emission spectra. nih.gov This phenomenon is attributed to the rotation of the unsaturated side chains toward a more coplanar conformation with the anthracene ring in the excited state. nih.gov Lower temperatures were found to be necessary to inhibit the rotation of the smaller vinyl substituent compared to larger aryl groups. nih.gov
Computational methods, including molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM), are used to simulate and predict template-monomer conformational interactions in the design of molecularly imprinted polymers (MIPs). mdpi.com MD simulations are particularly useful for optimizing the molar ratios of components in complex mixtures by simulating their dynamic interactions. mdpi.com The steric hindrance of the vinyl group in this compound can influence its encapsulation within host molecules, as seen in studies with coordination hosts where the vinyl group's orientation affects the host-guest interactions and the resulting structure. chinesechemsoc.org
Influence of Solvent Viscosity on Molecular Motion
The viscosity of the solvent can significantly influence the molecular motion of this compound, particularly its torsional dynamics and fluorescence properties. The interaction between a solute and the surrounding solvent is a critical factor in controlling solution-phase chemistry. acs.org
Studies have shown that for aryl-substituted anthracenes, excited-state rearrangements are sensitive to the motional freedom allowed by the surrounding solvent. nih.gov In viscous media, the rotation of the vinyl group can be restricted, which affects the fluorescence emission. For instance, in studies of similar AIE-active (Aggregation-Induced Emission) dyes based on this compound, an increase in solvent viscosity, such as in ethylene (B1197577) glycol/glycerol mixtures, leads to enhanced emission intensity. mdpi.com This is because the restriction of intramolecular motions in the viscous environment blocks non-radiative decay pathways and promotes radiative emission. mdpi.com
The relationship between solvent viscosity (η) and molecular rotation is often described using hydrodynamic models, where the friction constant is proportional to η. acs.org It is also important to recognize that viscosity itself is an activated process, dependent on temperature. acs.org Theoretical models like the Kramers turnover have been used to describe reaction rates in solvents of varying viscosity, providing a framework for understanding how the solvent environment modulates the dynamics of chemical processes like isomerization. chemicalreactions.io These theoretical approaches are essential for interpreting experimental observations of the influence of solvent viscosity on the molecular motion of solutes like this compound.
Theoretical Models for Polymerization Kinetics and Mechanisms
Theoretical models are crucial for understanding the kinetics and mechanisms of the polymerization of this compound. Free-radical polymerization of this compound has been studied, including its copolymerization with other vinyl monomers like styrene (B11656). dss.go.th
Computational methods are employed to simulate molecular interactions and predict the outcomes of polymerization processes. mdpi.com These methods, which include molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM), can be used to calculate binding energies between templates and functional monomers in the design of molecularly imprinted polymers (MIPs), which helps in predicting the selectivity and binding characteristics of the resulting polymers. mdpi.com
In the context of atom transfer radical polymerization (ATRP), kinetic analyses are performed to understand the reaction mechanism. For instance, the polymerization of methyl methacrylate (B99206) using an anthracene-containing initiator was studied, revealing that the kinetics can be described by different theoretical models depending on the reaction conditions. researchgate.net At high radical concentrations, the polymerization follows Fischer's equation, while at low radical concentrations where termination is negligible, Matyjaszewski's equation provides a better fit. researchgate.net Such kinetic transitions are important for understanding the underlying mechanism of controlled radical polymerizations.
Furthermore, novel approaches have been developed where this compound is used as a covalently bound sensitizer (B1316253) in polymeric photoinitiators for UV-induced cationic polymerization of epoxides. mdpi.com This approach has been shown to accelerate the rate of polymerization, demonstrating the role that theoretical understanding of reaction mechanisms can play in designing more efficient polymerization systems. mdpi.com
Polymerization Science and Macromolecular Engineering
Polymerization Mechanisms of 9-Vinylanthracene
The polymerization of this compound has been attempted through several routes, including anionic, cationic, free radical, and Ziegler-Natta polymerization techniques. Each method offers a different approach to initiating and propagating the polymer chain, with varying degrees of success.
Anionic polymerization of 9-VA has been extensively studied using initiators such as sodium (Na), alkylsodium (RNa), and alkyllithium (RLi) in solvents like tetrahydrofuran (B95107) (THF) or benzene. sci-hub.se This method, however, is fraught with difficulties, primarily due to transfer reactions involving the anthracene (B1667546) ring, which dominate the polymerization process. sci-hub.se These side reactions lead to the formation of oligomeric products with unconventional structures. sci-hub.se
The vinyl group in 9-VA has a relatively high electron density due to the electron-donating nature of the adjacent anthracenyl group, making it an inactive monomer for anionic polymerization. sci-hub.se Consequently, the carbanion at the active end of the growing poly(9-vinylanthracenyl)lithium (PVANLi) chain exhibits insufficient nucleophilicity. sci-hub.se To overcome this, initiator systems with high nucleophilicity, such as alkyllithium/amine complexes, have been explored. sci-hub.se The t-butyllithium (t-BuLi)/N,N,N',N'-tetramethylethylenediamine (TMEDA) system in toluene (B28343) has shown the highest yield, although the number average molecular weight (Mn) remains low, around 2000 g/mol . sci-hub.se
Key factors for a successful anionic polymerization of 9-VA include:
High nucleophilicity of the initiator system. sci-hub.se
Low steric hindrance of the amine component in the initiator system. sci-hub.se
Good solubility of the growing polymer chain (PVANLi). sci-hub.se
Table 1: Anionic Polymerization of this compound with Alkyllithium/Amine Systems in Toluene
| Initiator System (molar ratio) | Amine | Yield (wt%) | Mn ( g/mol ) |
| n-BuLi/TMEDA | N,N,N',N'-tetramethylethylenediamine | 67 | ~2000 |
| s-BuLi/TMEDA | N,N,N',N'-tetramethylethylenediamine | 73 | ~2000 |
| t-BuLi/TMEDA (1.00/1.25) | N,N,N',N'-tetramethylethylenediamine | 89 | ~2000 |
Data sourced from studies on anionic polymerization of 9-VA. sci-hub.se
Cationic polymerization offers an alternative route for polymerizing 9-VA. This method typically involves the use of a cationic initiator, such as a Lewis acid or a protonic acid, which generates a carbocationic active center from the monomer. nih.gov The polymerization of this compound has been successfully carried out using various cationic systems. researchgate.net
One approach involves using polymeric photosensitizers in conjunction with a pyridinium (B92312) salt, such as N-ethoxy-2-methylpyridinium hexafluorophosphate (B91526) (EMP+PF6-). itu.edu.tr In this system, copolymers of this compound and styrene (B11656), containing side-chain anthracene groups, are irradiated. The photoexcited anthracene groups then undergo electron transfer with the pyridinium salt to create initiating anthracene radical cations. itu.edu.tr
It has been noted that poly(this compound) obtained through cationic initiation can undergo degradation when exposed to daylight and air, with analysis of the breakdown products revealing the presence of anthraquinone (B42736). tandfonline.com Studies have also investigated the isomerization of the carbocation of this compound during polymerization, showing that the extent of this isomerization is dependent on the polymerization temperature. researchgate.net
Free-radical polymerization of this compound has also been explored. dss.go.th This mechanism involves the use of a radical initiator to create a reactive radical species from the monomer, which then propagates to form the polymer chain. However, the anthracene moiety itself can act as a radical scavenger, which can inhibit or retard the polymerization process. lookchem.comrloginconsulting.com This inherent property of the anthracene ring poses a significant challenge to achieving high molecular weight polymers via this method.
Despite these challenges, copolymers of this compound have been synthesized using free radical techniques. For instance, copolymers with styrene have been prepared, which were subsequently used as photosensitizers in cationic polymerization. itu.edu.tr Living free-radical polymerization techniques, which aim to reduce irreversible termination steps, have also been considered for monomers like this compound. google.com
The use of Ziegler-Natta catalysts for the polymerization of this compound has been found to be unfeasible. sci-hub.ru This is attributed to significant steric hindrance between the hydrogen atoms of the vinyl group and the hydrogens at the 1 and 8 positions of the anthracene ring. sci-hub.ru This steric clash prevents the coordination and insertion of the monomer into the growing polymer chain, which is the fundamental mechanism of Ziegler-Natta polymerization.
Challenges in Polymerization of this compound
A recurring theme in the polymerization of this compound is the difficulty in obtaining high molecular weight polymers. This challenge is a direct consequence of the monomer's inherent chemical structure and reactivity.
The tendency to form low molecular weight polymers is a significant hurdle in the macromolecular engineering of poly(this compound). sci-hub.se In anionic polymerization, this is primarily due to chain transfer reactions involving the anthracene ring. sci-hub.setandfonline.com These reactions effectively terminate the growing polymer chain prematurely, resulting in the formation of oligomers. Even with optimized initiator systems, the number average molecular weight (Mn) is typically limited to around 2000 g/mol . sci-hub.se
In the case of cationic and free-radical polymerization, while the specific mechanisms differ, the formation of low molecular weight products is also a common outcome. lookchem.com For cationic polymerization, transfer reactions can also limit the chain length. researchgate.net In free-radical systems, the radical-quenching nature of the anthracene ring contributes to low polymerization rates and the formation of smaller polymer chains. lookchem.com
The synthesis of high molecular weight poly(this compound) remains a formidable challenge in polymer science, requiring reaction conditions that can successfully mitigate the various side reactions and inherent reactivity issues of the monomer.
Properties and Degradation of Poly(this compound) (PVAN)
The properties and degradation behavior of poly(this compound) are intrinsically linked to the chemical nature of the anthracene pendant group. Understanding these aspects is crucial for determining the polymer's stability and potential applications.
Studies on the ageing of poly(this compound) have revealed that the polymer undergoes significant changes, particularly when exposed to daylight and air. tandfonline.com This degradation process can lead to a rapid and drastic alteration of the polymer's properties. tandfonline.com The stability of polymers like PVAN against degradation is a key factor, with undesirable outcomes including yellowing and the formation of gel content. google.comepo.org
The degradation of PVAN is often an oxidative process, which can be exacerbated by exposure to light and/or heat. google.comepo.org Research has indicated that the photo-oxidative degradation of PVAN is a significant pathway. researchgate.net This process involves the interaction of the polymer with light and oxygen, leading to the formation of various degradation products.
A key degradation product identified in the ageing of poly(this compound) is anthraquinone. tandfonline.comresearchgate.net The formation of anthraquinone is a result of the photo-oxidative degradation of the anthracene moieties within the polymer structure. researchgate.net The mechanism is thought to involve the enzymatic or non-enzymatic oxidation of the anthracene ring at the C-9 and C-10 positions. nih.gov
The presence of anthraquinone as a degradation product has been confirmed through the analysis of aged PVAN samples. tandfonline.com This transformation is significant as anthraquinone itself is a chemical with various industrial uses and toxicological considerations. nih.gov The degradation pathway can also involve other intermediates and byproducts, such as anthrone (B1665570). researchgate.net In broader environmental contexts, the degradation of anthracene, the parent compound of the pendant group in PVAN, is known to proceed through pathways that can lead to the formation of 9,10-anthraquinone and other products like phthalic acid. researchgate.net
Advanced Materials Applications and Device Integration
Fluorescent Probes and Sensors
The inherent fluorescence of the anthracene (B1667546) moiety makes 9-vinylanthracene and its derivatives excellent candidates for the development of fluorescent probes and sensors. A particularly interesting property exhibited by many of these compounds is aggregation-induced emission (AIE).
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in stark contrast to many traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ). The AIE effect in this compound derivatives is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. researchgate.net
Derivatives of 9,10-distyrylanthracene (B86952) (DSA) are well-known AIEgens. researchgate.net The twisted conformation of these molecules in the aggregated state prevents detrimental π-π stacking, further promoting fluorescence. This property has been harnessed to develop sensors for various analytes. For example, an anthracene-based chalcone (B49325) has been synthesized that exhibits AIE and has been used to detect picric acid and 2,4-dinitrophenol (B41442) in aqueous solutions. researchgate.net The fluorescence of the probe is quenched in the presence of these nitroaromatic compounds. A benzilimidazole–anthracene based fluorophore has also been shown to selectively detect picric acid with a detection limit of 3.23 μM. rsc.org
Furthermore, AIE-active this compound derivatives have been employed as fluorescent probes for the detection of metal ions. The binding of a metal ion can induce aggregation or conformational changes that lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. grafiati.com
The table below provides examples of this compound-based AIEgens and their sensing applications.
| AIEgen | Analyte | Sensing Mechanism | Detection Limit | Solvent/Medium | Reference |
| Anthracene-based chalcone (S1) | Picric Acid | Fluorescence Quenching | - | Aqueous | researchgate.net |
| Benzilimidazole–anthracene fluorophore (BI-Ac) | Picric Acid | Fluorescence Quenching | 3.23 μM | - | rsc.org |
| Curcumin–cysteine conjugate | Picric Acid | Fluorescence Turn-on | 13.51 nM | Aqueous | acs.org |
| Curcumin–tryptophan conjugate | Picric Acid | Fluorescence Turn-on | 13.54 nM | Aqueous | acs.org |
| TPE-based dipyrrin | Zn²⁺ | Chelation-Enhanced | - | THF | grafiati.com |
Note: '-' indicates data not available in the provided sources.
Functional Nanomaterials and Hybrid Systems
Surface Functionalization of Silicon Quantum Dots with this compound
This compound is a key molecule for the surface functionalization of silicon quantum dots (SiQDs), creating hybrid nanomaterials with tailored optoelectronic properties for applications like photon upconversion. rsc.orgresearchgate.net The process typically involves the hydrosilylation of hydride-terminated SiQDs with this compound. researchgate.netrsc.org This reaction grafts 9-ethylanthracene (B14752619) (9EA) groups onto the quantum dot surface, covalently linking the organic molecule to the inorganic nanocrystal. rsc.orgresearchgate.net
This functionalization can be achieved through various methods, including thermal processes at high temperatures (e.g., 170 °C) or at lower temperatures (e.g., 60 °C) using a radical initiator like azobis(isobutyronitrile) (AIBN). rsc.org One advanced technique utilizes a one-step, low-temperature plasma synthesis for the in-flight partial functionalization of SiQDs with alkyl chains, followed by further modification with this compound. rsc.org The initial alkyl chains, such as dodecane, render the SiQDs soluble in non-polar solvents, while the subsequent attachment of this compound provides the desired photophysical properties. rsc.orgarxiv.org The density of the attached anthracene ligands can be precisely controlled, which is crucial for optimizing the performance of the hybrid system. rsc.org
Anthracene-Functionalized Ruthenium Nanoparticles
Ruthenium (Ru) nanoparticles can be functionalized with anthracene moieties using this compound through olefin metathesis reactions. nih.gov This process allows for the creation of stable nanoparticles where the anthryl groups are attached to the surface of carbene-stabilized ruthenium cores. nih.govrsc.org Spectroscopic analysis, such as 1H NMR, has been used to estimate the surface concentration of the attached moieties to be around 19.7%. nih.gov
The functionalization leads to significant changes in the electronic and optical properties of the nanoparticles. nih.gov These changes are a direct result of the unique, conjugated metal-ligand interfacial bonding that forms between the ruthenium core and the organic ligand. nih.govrsc.org
Luminescent Materials in Quantum Dot Hybrid Systems
The combination of this compound and silicon quantum dots produces highly efficient luminescent hybrid systems. arxiv.org In these systems, the SiQD acts as a photosensitizer, absorbing light and transferring the energy to the surface-bound anthracene ligands in the form of spin-triplet excitons. rsc.orgwpmucdn.com These excitons can then be transferred to an emitter molecule, such as 9,10-diphenylanthracene (B110198) (DPA), which undergoes triplet-triplet annihilation (TTA) to produce a higher-energy, upconverted photon. rsc.orgrsc.org
The efficiency of this photon upconversion process is highly dependent on the structure of the hybrid material. rsc.org Research has shown that by optimizing the surface of SiQDs—using longer alkyl chains like dodecyl to ensure solubility while maximizing the available surface area for anthracene attachment—a high upconversion quantum yield (UCQY) can be achieved. rsc.org For SiQDs functionalized with Si-dodecyl chains and an average of three 9-ethylanthracene molecules per particle, a UCQY of up to 17.2% has been reported. rsc.orgarxiv.org This demonstrates the critical role of this compound in creating advanced luminescent materials for applications in solar energy harvesting, bioimaging, and phototherapy. rsc.org
Table 2: Performance of this compound Functionalized Silicon Quantum Dot Hybrid Systems
This table summarizes the upconversion quantum yield (UCQY) for different SiQD systems functionalized with this compound (which forms 9-ethylanthracene, 9EA, on the surface).
| SiQD Surface Ligands | Avg. 9EA Molecules per QD | Emitter | Upconversion Quantum Yield (UCQY) | Reference |
| Si-hexyl | 1.5 | DPA | 5.16% | rsc.org |
| Si-dodecyl | 3 | DPA | 17.17% | rsc.org |
| Si:dodecane / 9VA | 2.9 | DPA | 3.5% | acs.org |
| Si:dodecane / 9VA | >2.9 | DPA | 0.84% | acs.org |
| Si:dodecane / 9VA | - | DPA | 0.03% | arxiv.org |
Metal-Ligand Interfacial Bonding Interactions in Nanoparticles
This strong electronic coupling facilitates effective intraparticle charge delocalization between the particle-bound anthracene groups. nih.gov Evidence for this includes:
UV-Vis Spectroscopy: The appearance of a new, broad absorption band (centered at 612 nm) that is not present in monomeric this compound. nih.gov
FTIR Spectroscopy: Apparent red-shifts in the aromatic vibrational stretches compared to the monomer, suggesting a decrease in the bonding order of the aromatic rings due to extended conjugation. nih.gov
Photoluminescence Spectroscopy: Red-shifts in the excitation peaks and blue-shifts in the emission features, leading to a diminished Stokes shift. nih.gov
These conjugated Ru=C π bonds also significantly impact electronic conductivity. The activation energy for interparticle charge transport in these materials is about an order of magnitude lower than that observed in nanoparticles passivated with traditional alkanethiolates. nih.gov This enhanced electronic communication, mediated by the metal-ligand interface, is a key feature that can be exploited for creating nanoparticle-bridged molecular dyads and other advanced electronic materials. nih.govacs.orgnih.gov
Interstellar Medium and Astrochemistry Research
Formation and Photochemistry of Functional PAH Clusters
In the vast, cold, and irradiated expanses of the interstellar medium, the formation of complex molecules is a topic of intense investigation. Functional PAHs like this compound are believed to play a role in the bottom-up formation of larger molecular structures and nanometer-sized grains. aanda.orgaanda.org
Formation Pathways:
Laboratory experiments, combined with quantum chemical calculations, have shed light on the potential formation mechanisms of this compound-containing clusters. aanda.org One studied pathway involves the gas-phase condensation of ionized molecules with neutral molecules through molecular-ion reactions. aanda.org For instance, experiments have demonstrated the formation of cluster cations involving dicoronylene (C48H20) and this compound (C16H12). aanda.orgaanda.org These reactions can be exothermic, indicating they are energetically favorable. aanda.org
The vinyl group (-CH=CH2) is a key functional group in astrochemistry. The formation of vinyl-substituted PAHs can occur through various proposed mechanisms in circumstellar envelopes and potentially in colder environments. researchgate.netuhmreactiondynamics.org While specific pathways to this compound in the ISM are still under investigation, general theories suggest that reactions involving smaller hydrocarbon precursors like vinylacetylene (C4H4) and the vinyl radical (C2H3) are crucial for building up more complex aromatic structures. aanda.orgnih.gov The vinyl group's presence can significantly influence the subsequent chemical evolution of the PAH.
Photochemistry and Cluster Evolution:
Once formed, these functional PAH clusters are subjected to the harsh interstellar radiation field. The absorption of ultraviolet (UV) photons can trigger a variety of photochemical processes. Laboratory studies on clusters of this compound with other large PAHs, such as dicoronylene or fullerenes, show that UV irradiation leads to complex dissociation processes. aanda.orgaanda.orgresearchgate.net
Key photochemical reactions observed in these cluster cations include:
Dehydrogenation: The loss of one or more hydrogen atoms.
Functional Group Loss: The cleavage and loss of the vinyl group (-C2H3) or parts of it. aanda.orgaanda.org
The table below summarizes the dissociation energies for different pathways in a dicoronylene/9-vinylanthracene cluster cation, as determined by quantum chemical calculations. These values indicate the energy required to break specific bonds within the cluster upon irradiation.
Table 1: Calculated Dissociation Energies for DC/9-Vinylanthracene Cluster Cation Isomers This table is interactive. Users can sort columns by clicking on the headers.
| Isomer | Dissociation Channel | Dissociation Energy (eV) |
|---|---|---|
| P1 | H loss | 1.7 |
| P2 | H loss | 2.2 |
| P3 | CHCH2 loss | 1.7 |
| P4 | H loss (from vinyl group) | 2.3 |
Data sourced from quantum chemical calculations on potential energy surfaces of the cluster cations. aanda.org
These photochemical processes are significant as they represent a pathway for the transformation and growth of interstellar carbonaceous material. The fragmentation and rearrangement of these large, covalently bonded PAH clusters contribute to the chemical evolution of the ISM, potentially leading to the formation of very small grains and complex organic molecules. aanda.orgaanda.org The study of such clusters, which can reach sizes of 94–123 atoms (~2 nm), provides critical insights into the formation of nanometer-sized grains in space. aanda.orgaanda.orgacs.org
Contribution to Mid-Infrared Emission Spectra
Polycyclic aromatic hydrocarbons are widely accepted as the carriers of the family of unidentified infrared (UIR) emission bands observed at 3.3, 6.2, 7.7, 8.6, and 11.2 µm. researchgate.netaanda.org These bands are attributed to the infrared fluorescence of large PAH molecules (containing 50-100 carbon atoms) and their derivatives after they absorb UV photons and relax by emitting in the infrared. aanda.orgaanda.org
The specific profile of these emission bands varies between different astronomical objects, which is thought to reflect differences in the size, charge state, and chemical structure of the PAH populations. researchgate.net While models using a mix of pure PAHs can reproduce many of the observed features, discrepancies remain, particularly for the 6.2 µm band. researchgate.net This suggests that PAH derivatives, including those with functional groups like the vinyl group, are necessary components of these models. researchgate.net
Vibrational spectroscopic studies of this compound have been conducted to evaluate its potential contribution to the mid-infrared emission spectra. researchgate.net The infrared absorption spectra of this compound have been measured in laboratory settings that simulate astrophysical conditions, such as isolated in an argon matrix at 12 K. researchgate.net These experimental spectra are analyzed with the aid of quantum chemical simulations to assign the vibrational modes. researchgate.netresearchgate.net
The presence of the vinyl group introduces specific vibrational modes that alter the infrared spectrum compared to its parent PAH, anthracene. These unique spectral signatures can help astronomers identify or constrain the abundance of vinyl-substituted PAHs in space. Chemical pathways in astrophysical environments that lead to the formation of larger PAHs are thought to involve vinyl-substituted PAHs as intermediate products, making their spectroscopic study particularly relevant. researchgate.net
Table 2: Key Mid-Infrared Vibrational Modes This table is interactive. Users can sort columns by clicking on the headers.
| Wavelength (µm) | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| 3.3 | ~3030 | Aromatic C-H stretching |
| 6.2 | ~1610 | Aromatic C-C stretching |
| 7.7 | ~1300 | C-H in-plane bending + C-C stretching |
| 8.6 | ~1160 | C-H in-plane bending |
| 11.2 | ~890 | solo C-H out-of-plane wagging |
General ranges for characteristic PAH vibrational modes. researchgate.net The precise positions for this compound would be influenced by its specific structure and the vinyl substitution.
By including the spectra of molecules like this compound in astronomical models, a better fit to the observed mid-infrared emission features may be achieved. This allows for a more detailed understanding of the chemical composition and physical conditions of the interstellar medium. researchgate.net
Biological and Biomedical Research Applications
Fluorescence Imaging and Assays
The utility of 9-vinylanthracene derivatives in fluorescence-based assays stems from their AIE properties. researchgate.net When dissolved in a solvent, these molecules are typically non-emissive or weakly fluorescent. researchgate.net However, upon aggregation in environments where they are poorly solubilized, such as in water-rich mixtures, their fluorescence intensity increases significantly. mdpi.comnih.gov This "turn-on" fluorescence mechanism is highly advantageous for developing sensitive assays with low background signals. researchgate.net
Researchers have synthesized a group of 9-position functionalized anthracene (B1667546) derivatives through the palladium-catalyzed Heck reaction. mdpi.comresearchgate.net The photophysical behaviors of these dyes have been systematically characterized to understand their structure-property relationships. mdpi.com For instance, studies on specific derivatives, often referred to as dyes 1, 2, and 3 in the literature, show distinct absorption and emission profiles in various solvents. mdpi.comresearchgate.net In dimethyl sulfoxide (B87167) (DMSO), these dyes display maximal excitation wavelengths around 390-420 nm, with emission maxima that vary depending on their specific chemical structure. mdpi.com The solvatochromism of these dyes—the change in their color or spectral properties with the polarity of the solvent—has been documented, showing how their emission spectra can shift in different solvent environments. mdpi.comresearchgate.net This AIE characteristic is the foundation for their application in monitoring biological phenomena such as changes in pH. mdpi.comnih.gov
Table 1: Photophysical Properties of this compound Derivatives in Various Solvents
| Derivative | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
|---|---|---|---|
| Dye 1 | DMSO | 390 | 475 |
| Toluene (B28343) | 385 | 470 | |
| Ethyl Acetate (B1210297) | 386 | 472 | |
| Water | 395 | 515 | |
| Dye 2 | DMSO | 392 | 495 |
| Toluene | 387 | 480 | |
| Acetonitrile | 387 | 488 | |
| Water | 392 | 545 | |
| Dye 3 | DMSO | 420 | 618 |
| Toluene | 432 | 560 | |
| Acetonitrile | 438 | 605 | |
| Water | 450 | 650 |
Data sourced from Liu et al. (2017). mdpi.comresearchgate.net Note: Dyes 1, 2, and 3 are specific functionalized this compound derivatives as described in the source literature.
Cell Imaging with Confocal Microscopy
The potential of this compound-based AIE fluorogens extends to cellular imaging. mdpi.com Confocal microscopy studies have demonstrated their ability to act as bioimaging agents. researchgate.netnih.gov When live HeLa cells were stained with these dyes, the compounds were able to penetrate the cell membrane and enter the cytoplasm. mdpi.com
Specifically, two of the tested derivatives showed some level of nuclear penetration. mdpi.com This capability is thought to be facilitated by the anthracene group, which can be taken up by lysosomes and subsequently released into the nucleus. mdpi.com A key advantage observed in these imaging experiments was the minimal background fluorescence when cells were stained with the AIE dyes, a direct benefit of their "turn-on" emission characteristic in the aggregated state within the cellular environment. mdpi.com The successful application in imaging live HeLa and MCF-7 cells highlights their potential as effective probes for visualizing cellular structures and processes.
Probing Biomolecular Interactions and Cellular Changes
The aggregation-induced emission mechanism makes this compound derivatives promising candidates for studying biomolecules and monitoring dynamic cellular changes in aqueous environments. mdpi.comresearchgate.netresearchgate.net The core principle is that these molecules can transition from a non-emissive, soluble state to a highly fluorescent, aggregated state upon interacting with biomolecules or in response to changes in the cellular milieu. dntb.gov.ua
Because their fluorescence intensifies upon aggregation, they can be designed as probes that "light up" in the presence of specific biological events. researchgate.net This includes the visualization of various biomolecules and cellular environments, such as nucleic acids and proteins, or monitoring shifts in intracellular conditions like pH or viscosity. mdpi.com The steric hindrance provided by the bulky anthracene core contributes to their non-planar structure, which promotes emission in the aggregate state. mdpi.com This makes them valuable research tools for investigating complex biological systems. mdpi.comresearchgate.net
Detection and Quantification of Globular Proteins
A significant application of these fluorogens is in the detection and quantification of proteins. mdpi.comresearchgate.netnih.gov Research has shown that a specific this compound derivative can be used to quantify globular proteins, with Bovine Serum Albumin (BSA) serving as a model. mdpi.com In these experiments, the fluorescence intensity of the dye was observed to increase progressively with rising concentrations of BSA.
The study demonstrated a linear relationship between the fluorescence intensity and the BSA concentration over a specific range, establishing a method for protein quantification. mdpi.com The probe showed high sensitivity, with a limit of detection for BSA calculated to be 0.4 µg/mL. mdpi.com This indicates that these AIE-active dyes can serve as simple and effective "light-up" probes for protein quantification without the need for complex separation or washing steps that are common in other assay formats. mdpi.com
Table 2: Quantification of Bovine Serum Albumin (BSA) using a this compound Derivative
| Parameter | Value |
|---|---|
| Analyte | Bovine Serum Albumin (BSA) |
| Probe | This compound Derivative (Dye 3) |
| Linear Range | 0-10 µg/mL |
| Limit of Detection (LOD) | 0.4 µg/mL |
Data sourced from Liu et al. (2017). mdpi.com
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies
While traditional methods for synthesizing 9-vinylanthracene exist, future research is directed towards developing more efficient, scalable, and versatile synthetic routes. A key area of exploration is the refinement of catalytic cross-coupling reactions. The palladium-catalyzed Heck reaction, for instance, has been successfully used to prepare 9-position functionalized anthracene (B1667546) derivatives. mdpi.comnih.gov Future work will likely focus on optimizing catalyst systems to improve yields, reduce reaction times, and tolerate a wider range of functional groups, enabling the synthesis of complex, custom-designed monomers. mdpi.com
Another promising avenue is the post-modification of polymer backbones via hydrosilylation using this compound. researchgate.netrsc.org This strategy allows for the precise incorporation of the fluorescent anthracene moiety onto pre-synthesized polymers like polyhydrocarbosilanes. rsc.org Research in this area will aim to broaden the scope of applicable polymers and explore the influence of the linkage on the final material's properties.
| Synthetic Strategy | Reagents/Catalysts | Key Advantages | Research Focus |
| Palladium-Catalyzed Heck Reaction | 9-bromoanthracene (B49045), Styrene (B11656), Pd(OAc)₂, K₃PO₄ | Convenient, robust method for C-C bond formation. mdpi.com | Catalyst optimization, expanding substrate scope. mdpi.com |
| Hydrosilylation | This compound, Polyhydrocarbosilane, Karstedt's catalyst | Post-polymerization functionalization, precise control over functional group content. rsc.org | Broadening polymer compatibility, studying structure-property relationships. researchgate.netrsc.org |
| Vinylation of Anthracene | Anthracene | Direct introduction of the vinyl group. solubilityofthings.com | Improving reaction efficiency and selectivity. |
Exploration of New Polymeric Materials with Tailored Properties
This compound serves as a crucial monomer for creating advanced polymers with tailored photophysical and electronic properties. solubilityofthings.com Future research will focus on synthesizing novel homopolymers, such as Poly(this compound), and copolymers with unique architectures and functionalities. polymersource.ca
One area of intense interest is the creation of functional polyhydrocarbosilane-based block copolymers. By selectively incorporating this compound into a polymer backbone, materials capable of microphase separation can be produced, leading to ordered nanostructures suitable for applications in nanolithography and separation technologies. rsc.org Similarly, modifying materials like polycarbosilane with this compound through hydrosilylation yields polymers with high stability and strong blue light emission, which are promising for various optical applications. researchgate.netresearchgate.net
The development of redox-active polymers is another exciting frontier. Polymers derived from vinylanthracene-based tetrathiafulvalene (B1198394) systems have shown potential as active materials in organic batteries, offering high theoretical capacity and long cycle life. tcichemicals.com Future investigations will aim to optimize these materials for enhanced charge-storage capabilities.
| Polymer Type | Monomers/Precursors | Key Properties | Potential Applications |
| Functional Polyhydrocarbosilanes | This compound, Methylsilacyclobutane, Styrene | Capable of microphase separation, form nanoscale structures. rsc.org | Nanolithography, separation technologies. rsc.org |
| Anthracene-Modified Polycarbosilane | This compound, Polycarbosilane | High quantum yield blue emission, high stability. researchgate.net | Electroluminescent (EL) devices. researchgate.netresearchgate.net |
| Redox-Active Polymers | 2-vinyl(exTTF) | High charge-storage capacity, stable redox cycling. tcichemicals.com | Organic batteries. tcichemicals.com |
| Poly(this compound) | This compound | Photoconductive, fluorescent. guidechem.compolymersource.ca | Organic electronics. guidechem.comsolubilityofthings.com |
Enhancement of Optoelectronic Performance in Devices
The inherent fluorescence and semiconductor properties of this compound make it a prime candidate for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). guidechem.com Future research will concentrate on strategies to maximize its performance in these applications.
One approach involves its use as a dopant or an emissive component in device layers. Studies on crystalline anthracene powders doped with this compound have shown that the dopant can alter the emission structure of the host material, shifting the emission wavelength. researchgate.net This tunability is critical for developing new generations of displays and lighting.
Hybrid materials that couple this compound to inorganic nanostructures represent another promising direction. For example, attaching this compound to silicon quantum dots (Si QDs) creates hybrid systems where the electronic coupling can be tuned. nih.gov This allows for the development of materials with unique photophysical behaviors, such as dual emission from both the quantum dot and the organic ligand, which could be used for advanced light-emitting devices. rsc.org Furthermore, oligomerizing this compound within the nanochannels of metal-organic frameworks (MOFs) has been shown to significantly enhance its fluorescence emission, opening new avenues for creating highly luminescent composite materials. deannadalessandrogroup.com
| Device/System | Role of this compound | Observed Effect | Future Goal |
| Crystalline Anthracene Films | Dopant | Shifts emission wavelength from 427 nm to 446 nm. researchgate.net | Precise color tuning for OLEDs. researchgate.net |
| Silicon Quantum Dot Hybrids | Surface Ligand | Enables tunable electronic coupling and dual-emission properties. nih.govrsc.org | Enhanced performance in optoelectronic and photocatalytic applications. nih.gov |
| Metal-Organic Framework (MOF) Composites | Guest Monomer (Oligomerized) | Significant enhancement of fluorescence emission. deannadalessandrogroup.com | Development of novel light-harvesting materials. deannadalessandrogroup.com |
| Organic Light-Emitting Transistors (OLETs) | Component of luminescent semiconductors | Enables combination of electrical switching and light emission. rsc.org | High-performance, multifunctional optoelectronic devices. rsc.org |
Advanced Sensing Platforms
The fluorescence of this compound is highly sensitive to its local environment, making it an excellent component for advanced chemical sensors. A significant area of future research is the development of molecularly imprinted polymers (MIPs) that use this compound as a fluorescent reporter monomer. kobv.deacs.org These MIPs can be designed for the highly selective and sensitive detection of specific analytes.
For example, MIP-based sensors incorporating this compound have been successfully developed for the dual detection of antibiotics like tetracycline (B611298) in food and environmental samples. kobv.deacs.orgnih.gov The sensing mechanism relies on the quenching of the monomer's fluorescence upon binding of the analyte. nih.gov Future work will focus on expanding the range of detectable analytes, improving sensor sensitivity and response time, and integrating these platforms into microfluidic devices for real-world, on-site applications. kobv.deiyte.edu.tr Research will also explore different sensing modalities, combining fluorescence with thermal detection to create more robust and reliable sensor systems. acs.orgnih.gov
| Sensor Type | Analyte | Key Feature | Detection Limit |
| MIP-based Fluorescent Sensor | Tetracycline (TC) | Dual detection via fluorescence and thermal analysis. acs.orgnih.gov | Nanomolar (nM) range. nih.gov |
| MIP-based Fluorescent Sensor | Levofloxacin (LFX) | Utilizes inner filter effect (IFE) for optical detection. kobv.denih.gov | N/A |
| Phosphorescent AIE Sensor | Volatile Acids | Aggregation-induced emission (AIE) properties. mdpi.com | N/A |
Further Elucidation of Biological Interactions and Applications
Emerging research highlights the potential of this compound derivatives in the biological realm, particularly as fluorescent probes. Derivatives exhibiting aggregation-induced emission (AIE) are especially promising. mdpi.comresearchgate.net Unlike conventional dyes that suffer from quenching at high concentrations, AIE-active molecules become more emissive upon aggregation, making them ideal for imaging and sensing in complex biological media. nih.govresearchgate.net
Future research will focus on synthesizing novel this compound-based fluorogens and demonstrating their utility in various biological applications. researchgate.net These include monitoring intracellular pH changes, quantifying proteins like globular proteins, and performing cell imaging with confocal microscopy. mdpi.comnih.gov The development of AIE-active nanoprobes from these derivatives could provide powerful tools for diagnostics and studying cellular processes. researchgate.net Further studies will be needed to understand the interactions of these compounds with biomolecules and to optimize their properties, such as water solubility and biocompatibility, for in vivo applications. researchgate.netresearchgate.net
Q & A
Basic: What experimental methods are recommended for synthesizing high-purity 9-Vinylanthracene?
9-VA is synthesized via acetylation of anthracene, followed by reduction to 1-(9'-anthryl)ethanol and dehydration. Critical purification steps include:
- Recrystallization : Twice from methanol to remove impurities .
- Chromatographic validation : Gas chromatography over Carbowax 1500 (230°C) or silicone-coated brick dust (200°C) confirms purity .
- Storage : Final drying at 50°C/1.5 mm Hg and storage over silica gel to prevent degradation .
Basic: How do experimental and theoretical IR spectra of 9-VA differ, and what computational methods resolve discrepancies?
In Ar matrix-isolation studies, experimental IR spectra of 9-VA show vibrational modes at 3.3 μm (C–H stretching) and 6.2 μm (C–C skeletal vibrations). Theoretical spectra calculated using DFT with B3LYP/6-311++G(d,p) basis sets match experimental peaks but require scaling factors (0.961–0.985) to correct for anharmonicity. Discrepancies in intensity arise from matrix effects, resolved by comparing gas-phase simulations with Ar-matrix data .
Advanced: What reaction pathways govern the photostability of 9-VA in astrophysical PAH clusters?
In gas-phase studies, 9-VA forms covalently bonded clusters with dicoronylene (DC, C₄₈H₂₀) via ion-molecule reactions. Key pathways include:
- Formation : Exothermic reactions (ΔE = -2.8 to -3.5 eV) between DC⁺ and neutral 9-VA, yielding [C₁₆H₁₂−C₄₈H₁₉]⁺ isomers .
- Photodissociation : Under 355 nm laser irradiation, clusters undergo dehydrogenation (H loss, 1.7–2.3 eV) or vinyl group dissociation (CHCH₂ loss, 1.7 eV), forming large PAHs (e.g., C₆₂H₂₈⁺) .
- Astrophysical relevance : These pathways suggest 9-VA clusters contribute to interstellar carbon skeleton evolution .
Advanced: How do structural modifications of 9-VA enhance aggregation-induced emission (AIE) for bioimaging?
9-VA derivatives synthesized via Pd-catalyzed Heck reactions exhibit AIE when functionalized at the 9-position. Key findings:
- AIE activation : Emission intensifies in viscous solvents (e.g., glycerol) or at high concentrations due to restricted intramolecular rotation .
- Applications :
- pH sensing : Fluorescence quenching at low pH via protonation of electron-rich substituents .
- Protein quantification : AIE probes detect bovine serum albumin (BSA) with linear response (0–50 μg/mL) .
- DFT validation : HOMO-LUMO gaps correlate with experimental Stokes shifts (Δλ = 80–120 nm) .
Fundamental: Why does 9-VA exhibit lower polymerization reactivity compared to its isomers?
In free-radical polymerization:
- Steric hindrance : The 9-position vinyl group experiences greater steric resistance from the anthracene core, reducing conjugation efficiency .
- Reactivity ratios : For 9-VA/styrene copolymerization, r₁ = 0.05 (9-VA), r₂ = 2.5 (styrene), indicating styrene dominates chain propagation .
- Electronic effects : Resonance stabilization of the 1-vinylanthracene radical adduct exceeds 9-VA, lowering reactivity .
Data Contradiction: How to reconcile conflicting reactivity ratios in 9-VA copolymerization studies?
Discrepancies arise from differing monomer polarities and experimental conditions:
- Methyl acrylate vs. styrene : For 9-VA/methyl acrylate, r₁ = 0.12, r₂ = 0.85, suggesting polar interactions are secondary to steric effects .
- Methodological adjustments : Use low-conversion kinetics (<10%) and Mayo-Lewis plots to minimize composition drift .
Safety: What protocols mitigate risks during 9-VA handling in laboratory settings?
- Protective measures :
- Storage : Avoid long-term storage; degradation products (e.g., peroxides) increase explosivity .
- Disposal : Incineration at >1000°C with scrubbers to prevent PAH emission .
Advanced: Can 9-VA derivatives serve as scintillators, and what mechanisms drive their efficiency?
9-VA exhibits high scintillation yield due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
